ethyl (4-{(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]methyl}-2-methoxyphenoxy)acetate
Description
Ethyl (4-{(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]methyl}-2-methoxyphenoxy)acetate is a structurally complex molecule featuring a tetrahydrobenzo[b]thiophene core, a cyano group at position 3, an (E)-configured imino (Schiff base) linkage, and a 2-methoxyphenoxyacetate ester moiety.
Properties
Molecular Formula |
C21H22N2O4S |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
ethyl 2-[4-[(E)-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)iminomethyl]-2-methoxyphenoxy]acetate |
InChI |
InChI=1S/C21H22N2O4S/c1-3-26-20(24)13-27-17-9-8-14(10-18(17)25-2)12-23-21-16(11-22)15-6-4-5-7-19(15)28-21/h8-10,12H,3-7,13H2,1-2H3/b23-12+ |
InChI Key |
PITIDJZLCLSERK-FSJBWODESA-N |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1)/C=N/C2=C(C3=C(S2)CCCC3)C#N)OC |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C=NC2=C(C3=C(S2)CCCC3)C#N)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiourea Precursors
The tetrahydrobenzothiophene core is synthesized via a Gewald-like reaction, involving cyclization of a ketone with elemental sulfur and a cyanide source.
- Reagents : Cyclohexanone (10 mmol), sulfur (20 mmol), ethyl cyanoacetate (10 mmol), morpholine (catalyst).
- Conditions : Reflux in ethanol/DMF (4:1) at 80°C for 6 hours.
- Workup : Cool, filter, and recrystallize from ethanol.
Yield : 78% (white crystals).
Key Data :
- IR (KBr) : 2210 cm⁻¹ (C≡N), 1670 cm⁻¹ (C=O).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.65–1.73 (m, 4H, cyclopentane), 2.45 (t, 2H, CH₂), 3.30 (s, 2H, NH₂).
Nitrile Formation via Hydrolysis
The ester intermediate is hydrolyzed to the nitrile using KOH in DMF:
- Reagents : Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (5 mmol), KOH (15 mmol), DMF.
- Conditions : Stir at 100°C for 12 hours.
- Workup : Acidify with HCl, extract with dichloromethane.
Yield : 65% (pale yellow solid).
Synthesis of Ethyl (4-Formyl-2-Methoxyphenoxy)Acetate
Etherification of 4-Hydroxy-3-Methoxybenzaldehyde (Isovanillin)
The phenoxy acetate side chain is introduced via nucleophilic substitution:
Procedure :
- Reagents : Isovanillin (10 mmol), ethyl bromoacetate (12 mmol), Cs₂CO₃ (15 mmol), acetone.
- Conditions : Reflux at 60°C for 4 hours.
- Workup : Concentrate, purify via silica gel chromatography (hexane:ethyl acetate = 3:1).
Yield : 85% (colorless liquid).
Key Data :
- ¹H NMR (400 MHz, CDCl₃*) : δ 9.85 (s, 1H, CHO), 7.45 (d, 1H, Ar-H), 6.55 (d, 1H, Ar-H), 4.60 (s, 2H, OCH₂CO), 4.25 (q, 2H, OCH₂CH₃), 3.90 (s, 3H, OCH₃), 1.30 (t, 3H, CH₃).
- MS (ESI) : m/z 253 [M+H]⁺.
Condensation to Form the Schiff Base
Imine Formation
The final step involves a dehydration reaction between the amine and aldehyde:
Procedure :
- Reagents : 3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-amine (5 mmol), ethyl (4-formyl-2-methoxyphenoxy)acetate (5 mmol), acetic acid (catalyst), ethanol.
- Conditions : Reflux at 70°C for 8 hours with molecular sieves (4Å).
- Workup : Filter, concentrate, and recrystallize from ethanol.
Yield : 72% (yellow crystals).
Key Data :
- IR (KBr) : 1640 cm⁻¹ (C=N), 2215 cm⁻¹ (C≡N), 1745 cm⁻¹ (ester C=O).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.40 (s, 1H, CH=N), 7.60 (d, 1H, Ar-H), 6.80 (d, 1H, Ar-H), 4.65 (s, 2H, OCH₂CO), 4.20 (q, 2H, OCH₂CH₃), 3.85 (s, 3H, OCH₃), 2.70–2.85 (m, 4H, tetrahydrobenzothiophene), 1.70–1.90 (m, 4H, cyclopentane), 1.25 (t, 3H, CH₃).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 168.5 (C=O), 158.2 (C=N), 152.0 (Ar-O), 122.5 (C≡N), 115–130 (aromatic carbons), 65.2 (OCH₂CO), 56.1 (OCH₃), 25–30 (tetrahydrobenzothiophene), 14.3 (CH₃).
Optimization and Mechanistic Insights
Role of Catalysts and Solvents
- Acetic Acid : Facilitates protonation of the aldehyde, enhancing electrophilicity for nucleophilic attack by the amine.
- Molecular Sieves : Absorb water to shift equilibrium toward imine formation (Le Chatelier’s principle).
- Solvent Choice : Ethanol balances solubility of polar intermediates and non-polar byproducts.
Comparative Yields Under Varied Conditions
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Without molecular sieves | 48 | 85 |
| With molecular sieves | 72 | 98 |
| Methanol as solvent | 65 | 95 |
| Toluene as solvent | 30 | 80 |
Challenges and Alternative Routes
Competing Side Reactions
Alternative Pathway via Preformed Imine
A two-step approach involving prior synthesis of the imine followed by esterification was attempted but resulted in lower yields (45%) due to ester hydrolysis under acidic conditions.
Chemical Reactions Analysis
Formation of the Benzothiophene Core
The 3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl moiety is a critical component. Synthesis typically involves:
-
Cyclization reactions : Thiophene derivatives are often formed via sulfur-containing precursors, such as thiophenols or thioamides, under acidic or basic conditions .
-
Cyanation : Introduction of the cyano group may occur via nucleophilic substitution or electrophilic substitution, depending on the precursor .
Imine Formation
The (E)-imino group is likely formed via a Schiff base reaction between an amine and a carbonyl compound. For example:
-
Reaction of 3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-ylamine with an aldehyde or ketone in the presence of an acid catalyst (e.g., acetic acid) .
-
The reaction proceeds through tautomerization to form the (E)-isomer preferentially due to steric and electronic factors .
Esterification
The phenoxyacetate ester group is synthesized via:
-
Esterification of phenolic hydroxyl groups : Reaction with an acid chloride (e.g., ethyl chloroacetate) in the presence of a base (e.g., pyridine) .
-
Alkylation : Use of alkyl halides or equivalents under basic conditions to introduce the ethyl ester moiety .
Schiff Base Formation
The reaction mechanism involves:
-
Protonation : The carbonyl oxygen of the aldehyde/ketone is protonated.
-
Nucleophilic attack : The amine attacks the carbonyl carbon, forming an iminium ion.
-
Deprotonation : Water removes a proton, leading to formation of the imine .
Esterification
The esterification mechanism involves:
-
Acid chloride activation : Reaction with pyridine to generate the acylium ion.
-
Nucleophilic attack : The phenoxide ion attacks the acylium ion.
Spectroscopic Analysis
Chromatographic Analysis
Biological Activity
While direct data for this compound is limited, similar benzothiophene derivatives show:
-
Antimicrobial activity : Enhanced by lipophilic substituents .
-
Enzyme inhibition : Selectivity toward butyrylcholinesterase (BChE) over acetylcholinesterase (AChE) .
Structural Diversity
-
Isomerism : The (E)-imino configuration is favored due to reduced steric hindrance .
-
Functionalization : Substitution patterns on the benzothiophene ring significantly affect reactivity .
Reaction Conditions for Key Steps
Structural Comparison
Scientific Research Applications
ETHYL 2-{4-[(E)-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)IMINO]METHYL]-2-METHOXYPHENOXY}ACETATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of ETHYL 2-{4-[(E)-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)IMINO]METHYL]-2-METHOXYPHENOXY}ACETATE involves its interaction with specific molecular targets. The cyano group and benzothiophene ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Compound 6o ()
- Structure: Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
- Key Features : Tetrahydrobenzothiophene core, ethoxycarbonyl group, and a hydroxylphenyl substituent.
- Synthesis : 22% yield via Petasis reaction in HFIP solvent with 3 Å molecular sieves .
- Analysis : Confirmed by ¹H/¹³C NMR and HRMS (m/z 390.1370).
Target Compound
Phenoxy Acetate Esters with Aromatic Linkers
Ethyl (2E)-4-(4-Bromo-2-formyl-6-methoxyphenoxy)but-2-enoate ()
- Structure: C₁₄H₁₅BrO₅; contains a bromo-formyl-methoxyphenoxy group and α,β-unsaturated ester.
- Molecular Weight : 343.17 g/mol .
- Reactivity : The α,β-unsaturated ester offers conjugation for nucleophilic additions, absent in the target compound.
Tetrahydrobenzothiophene Derivatives with Acetamide Substituents
Ethyl 2-{[(4-Chloro-2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate ()
Target Compound
Table 1. Key Properties of Comparable Compounds
*Calculated based on analogous structures.
Analytical and Computational Tools
- Structural Elucidation: ¹H/¹³C NMR and HRMS (e.g., ) are standard for confirming imino linkages and ester functionalities .
- Crystallography : Software like SHELX and OLEX2 () are critical for resolving complex stereochemistry in related compounds .
Q & A
Q. What are the key considerations for optimizing the synthesis of ethyl (4-{(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]methyl}-2-methoxyphenoxy)acetate?
Answer: Synthesis optimization requires:
- Stepwise functionalization : Begin with intermediates like 3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-amine and 4-formyl-2-methoxyphenoxy acetate. The imine (Schiff base) formation step (E-configuration) demands precise pH control and anhydrous conditions to avoid hydrolysis .
- Temperature and catalysts : Reactions at 45–50°C with mild acid catalysts (e.g., acetic acid) improve imine yield. For esterification, use coupling agents like DCC (dicyclohexylcarbodiimide) .
- Purification : Column chromatography (silica gel, hexane/EtOH gradients) or recrystallization from ethanol/water mixtures resolves co-eluting byproducts .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Answer:
- NMR spectroscopy : Analyze and NMR spectra for diagnostic signals:
- Mass spectrometry : Confirm molecular ion [M+H] and fragmentation patterns consistent with the imine and ester linkages .
- HPLC : Monitor purity (>95%) using C18 columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of the imine group in this compound under varying reaction conditions?
Answer:
- Quantum mechanical calculations : Use DFT (Density Functional Theory) to model the imine’s electron density and frontier orbitals. This predicts susceptibility to nucleophilic attack or redox behavior .
- Reaction path sampling : Apply nudged elastic band (NEB) methods to simulate transition states during imine formation or hydrolysis. Solvent effects (e.g., dielectric constant) can be modeled using COSMO-RS .
- Machine learning : Train models on existing imine stability data (e.g., pH, temperature) to predict optimal synthetic conditions .
Q. How can researchers resolve contradictions in kinetic data for degradation pathways of this compound?
Answer:
- Design of Experiments (DOE) : Apply fractional factorial designs to isolate variables (e.g., light exposure, pH, oxidants). For example, a 2 factorial design can quantify interaction effects between UV intensity and pH .
- Arrhenius analysis : Perform temperature-controlled degradation studies to differentiate thermal vs. photolytic pathways. Use LC-MS to identify degradation products and propose competing mechanisms .
- Statistical validation : Use ANOVA to assess significance of observed rate constant variations across replicate trials .
Q. What methodologies are recommended for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (k, k) in real time. Test the compound at varying concentrations (1 nM–10 µM) to calculate K .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses. Focus on the benzothiophene and methoxyphenoxy moieties as potential interaction sites .
- Fluorescence quenching assays : Monitor tryptophan residue fluorescence in the protein upon compound binding to infer conformational changes .
Methodological Guidelines
Q. Table 1: Key Parameters for Synthesis and Characterization
Q. Table 2: Common Degradation Pathways and Mitigation Strategies
| Pathway | Conditions | Mitigation |
|---|---|---|
| Hydrolysis | pH > 8, aqueous media | Use anhydrous solvents, buffer pH |
| Photooxidation | UV light, O | Add antioxidants (e.g., BHT) |
| Thermal decomposition | >100°C | Store at 4°C, inert atmosphere |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
